N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide
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Overview
Description
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is a chemical compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol It is known for its unique structure, which includes a phthalimide core linked to a 2,5-dimethoxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide typically involves the reaction of phthalic anhydride with 2,5-dimethoxyphenethylamine . The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, with the addition of a dehydrating agent like acetic anhydride to facilitate the formation of the phthalimide ring . The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide: Unique due to its specific substitution pattern on the phenyl ring and the presence of the phthalimide moiety.
N-[2-(2,4-Dimethoxyphenyl)ethyl]phthalimide: Similar structure but with different substitution pattern on the phenyl ring.
N-[2-(3,4-Dimethoxyphenyl)ethyl]phthalimide: Another isomer with different substitution on the phenyl ring.
Uniqueness
This compound stands out due to its specific 2,5-dimethoxy substitution, which can influence its reactivity and interactions with biological targets . This unique substitution pattern may confer distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-13-7-8-16(23-2)12(11-13)9-10-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRSAHBMQOQDSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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